3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid
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Overview
Description
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of propanoic acid, featuring an amino group and a phenyl ring substituted with a 2-methylpropyl group. Its structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid typically involves the esterification of the carboxyl group of amino acids with isopropanol, followed by chlorination of the amino group. This is followed by an exchange or neutralization reaction and protonation . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained efficiently.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and chlorination processes, utilizing automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.
Scientific Research Applications
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further affecting molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic acid: This compound is another derivative of propanoic acid with a different substitution pattern on the phenyl ring.
Uniqueness
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid is unique due to the presence of both an amino group and a 2-methylpropyl-substituted phenyl ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds, making it particularly valuable in research and industrial applications.
Biological Activity
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid, commonly known as a derivative of ibuprofen, exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. This compound has been the subject of various studies aimed at understanding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound features an amino group, a propanoic acid backbone, and a phenyl ring substituted with a 2-methylpropyl group, which contributes to its unique pharmacological profile.
The primary mechanism of action for this compound relates to its role as a nonsteroidal anti-inflammatory drug (NSAID). It inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. The inhibition of these enzymes leads to reduced levels of inflammatory mediators, thereby alleviating pain and inflammation associated with various conditions such as arthritis.
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit potent anti-inflammatory effects. For instance, studies have shown that modifications to the ibuprofen structure can enhance COX inhibition. Compounds similar to this compound have demonstrated superior activity compared to traditional NSAIDs like ibuprofen and nimesulide in various assays .
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity. Certain derivatives have shown promising results against a range of bacterial strains. For example, compounds with similar structural motifs exhibited significant antibacterial effects against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) reported between 250–500 µg/mL .
Case Studies and Research Findings
Case Study 1: COX Inhibition
A study focused on the synthesis and evaluation of various derivatives revealed that some compounds exhibited better COX-1 and COX-2 inhibition than ibuprofen. The most effective compounds demonstrated IC50 values that were significantly lower than those for conventional NSAIDs, indicating enhanced potency in reducing inflammation .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of synthesized derivatives. The results indicated that several compounds displayed notable antibacterial activity against clinically relevant pathogens. The study utilized the micro broth dilution method to determine MIC values, confirming the effectiveness of these compounds in inhibiting bacterial growth .
Table 1: Comparison of Biological Activities
Compound Name | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Antibacterial Activity (MIC µg/mL) |
---|---|---|---|
This compound | 15 | 12 | 250 |
Ibuprofen | 20 | 18 | 500 |
Nimesulide | 10 | 9 | Not tested |
Table 2: Minimum Inhibitory Concentrations (MIC)
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Bacillus cereus | 500 |
Escherichia coli | Not effective |
Properties
IUPAC Name |
3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEJDTHTIFGUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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